molecular formula C16H22N4S B4555730 N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4555730
M. Wt: 302.4 g/mol
InChI Key: GHRLDVGTAPISKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C16H22N4S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.15651789 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Thiourea derivatives are synthesized and characterized through various spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. For example, the synthesis and characterization of N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives highlighted their structural features and provided insights into their potential applications (Yusof et al., 2010). Similar studies have focused on different thiourea derivatives, elucidating their crystal structures and molecular interactions, which are crucial for understanding their reactivity and potential uses in various fields (Gumus et al., 2017).

Bioactivity

Thiourea derivatives exhibit a range of bioactivities, including antimicrobial and anticancer properties. For instance, N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have been evaluated for their antibacterial and antifungal activities, showcasing the potential of thiourea compounds in medical applications (Nițulescu et al., 2010). Additionally, certain thiourea compounds have shown promising apoptotic activity against cancer cell lines, indicating their potential as anticancer agents (Nițulescu et al., 2015).

Catalytic Applications

Thioureas also find applications as catalysts in organic synthesis. For example, they have been used as efficient and inexpensive catalysts for the Knoevenagel condensation of pyrazole derivatives (Li et al., 2011), demonstrating the versatility of thiourea compounds in facilitating various chemical reactions.

Properties

IUPAC Name

1-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4S/c1-12(2)8-17-16(21)19-15-9-18-20(11-15)10-14-6-4-13(3)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRLDVGTAPISKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=S)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 4
Reactant of Route 4
N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 5
Reactant of Route 5
N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Reactant of Route 6
Reactant of Route 6
N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.